7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Description
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by a chromene (benzopyran) backbone substituted with:
- Isopropoxy group at position 7,
- Methyl group at position 4,
- Carboxylic acid at position 2.
Coumarin derivatives are widely studied for their pharmacological properties (e.g., anticoagulant, antimicrobial) and photophysical applications.
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-methyl-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-7(2)18-9-4-5-10-8(3)12(13(15)16)14(17)19-11(10)6-9/h4-7H,1-3H3,(H,15,16) |
InChI Key |
TYUGFTUUYZJTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives.
Scientific Research Applications
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core structure allows the compound to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, depending on the specific interactions involved. The pathways affected by the compound’s action are often related to oxidative stress, inflammation, or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and inferred properties of 7-isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid with analogous compounds:
Key Observations:
- Lipophilicity : The isopropoxy group increases LogP compared to methoxy or hydroxyl analogs, suggesting improved membrane permeability but reduced aqueous solubility.
- Hydrogen Bonding : The carboxylic acid at C3 dominates H-bonding interactions, but the isopropoxy group’s steric hindrance may limit intermolecular contacts compared to smaller substituents (e.g., methoxy) .
- Crystallinity : Bulkier substituents like isopropoxy likely lead to less dense crystal packing, as observed in coumarin derivatives analyzed via Mercury CSD software .
Hydrogen-Bonding Patterns and Crystal Packing
Graph set analysis (as per Etter’s rules) reveals that coumarin-3-carboxylic acids typically form R₂²(8) dimer motifs via carboxylic acid H-bonds . Substituents at position 7 influence secondary interactions:
- 7-Methoxy analogs : Additional weak C–H···O interactions between methoxy and carbonyl groups stabilize layered structures.
- 7-Isopropoxy analogs : Steric bulk disrupts extended H-bond networks, favoring isolated dimers or solvent inclusion (common in SHELX-refined structures) .
Biological Activity
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and various biological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 248.24 g/mol. Its structure includes:
- Isopropoxy group at the 7-position
- Oxo group at the 2-position
- Carboxylic acid group at the 3-position
These functional groups contribute to its reactivity and potential biological activities, making it an interesting subject for further investigation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial and fungal strains. For instance, derivatives of similar chromene compounds have shown promising antifungal activity with minimum inhibitory concentrations (MIC) in the low micromolar range against Candida species .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have suggested that it may act as an enzyme inhibitor, modulating pathways associated with cancer cell proliferation and survival. The exact mechanisms are still being elucidated, but preliminary findings indicate that it may interfere with specific molecular targets involved in tumor growth .
The biological activity of this compound is believed to involve:
- Enzyme inhibition : It may inhibit enzymes that are crucial for microbial survival or cancer cell metabolism.
- Modulation of signaling pathways : The compound could affect signaling pathways that regulate cell growth and apoptosis.
Further research is needed to fully understand these mechanisms and their implications for therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with related chromene derivatives is provided below:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | Hydroxyl group instead of isopropoxy | Increased polarity due to -OH group |
| 7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | Methoxy group instead of isopropoxy | Potentially different reactivity patterns |
| 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | Ethoxy group instead of isopropoxy | Varying steric effects compared to isopropoxy |
The presence of the isopropoxy group in this compound provides distinctive steric hindrance and electronic effects that influence both its chemical reactivity and biological activity compared to other similar compounds .
Study on Antifungal Activity
In a study evaluating various coumarin derivatives, a related compound exhibited strong antifungal activity against Candida albicans with an MIC value as low as 0.067 µmol/mL. This suggests that structural modifications at the C7 position can significantly enhance antifungal efficacy . The potential for 7-Isopropoxy derivatives to exhibit similar or enhanced activity warrants further investigation.
Cancer Cell Line Studies
In vitro studies on cancer cell lines have demonstrated that certain chromene derivatives can induce apoptosis in MDA-MB-231 breast cancer cells. These findings highlight the necessity for additional research into how structural variations in compounds like 7-Isopropoxy can influence their cytotoxic effects against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
